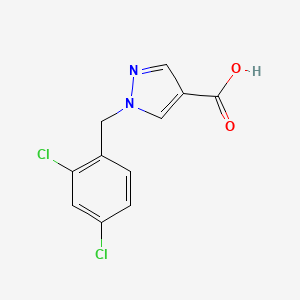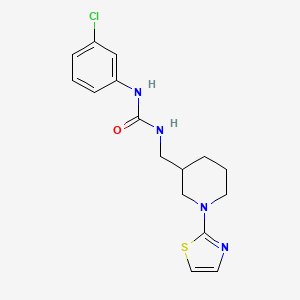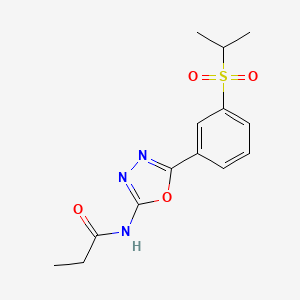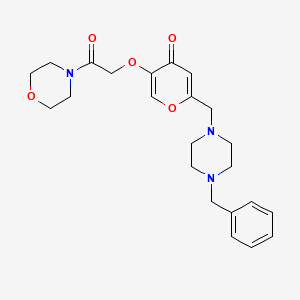![molecular formula C9H18ClN B2893993 3-Tert-butylbicyclo[1.1.1]pentan-1-amine hydrochloride CAS No. 1886967-57-2](/img/structure/B2893993.png)
3-Tert-butylbicyclo[1.1.1]pentan-1-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Tert-butylbicyclo[1.1.1]pentan-1-amine is a chemical compound with the molecular formula C9H17N . It is also known as 3-tert-butylbicyclo[1.1.1]pentan-1-amine hydrochloride . The compound is typically stored at room temperature and is available in powder form .
Synthesis Analysis
The synthesis of 3-Tert-butylbicyclo[1.1.1]pentan-1-amine involves the conversion of the readily available bicyclo[1.1.1]pentan-1-amine substructure to a wide range of poly-substituted bicyclo[3.1.1]pentan-1-amines using imine photochemistry . This is the first reported method to convert the bicyclo[1.1.1]pentane skeleton to the bicyclo[3.1.1]heptane skeleton .Molecular Structure Analysis
The Inchi Code for 3-Tert-butylbicyclo[1.1.1]pentan-1-amine is 1S/C9H17N.ClH/c1-7(2,3)8-4-9(10,5-8)6-8;/h4-6,10H2,1-3H3;1H . This code provides a unique identifier for the molecular structure of the compound.Physical And Chemical Properties Analysis
3-Tert-butylbicyclo[1.1.1]pentan-1-amine has a molecular weight of 175.7 . It is a powder that is stored at room temperature .Wissenschaftliche Forschungsanwendungen
Aminoalkylation and Direct Access to Building Blocks
3-Tert-butylbicyclo[1.1.1]pentan-1-amine is synthesized directly from [1.1.1]propellane via aminoalkylation, enabling the efficient incorporation of pharmaceutically relevant amines onto the bicyclo[1.1.1]pentane scaffold. This method tolerates a variety of functional groups, streamlining the synthesis of important bicyclo[1.1.1]pentan-1-amine building blocks for further application in drug development and other areas of chemical research (Hughes et al., 2019).
Multifunctionalized Derivatives via Radical Carboamination
The creation of three-dimensional, small-ring scaffolds like bicyclo[1.1.1]pentane derivatives, including 3-alkylbicyclo[1.1.1]pentan-1-amines, through radical multicomponent carboamination offers a unique method to generate drug-like molecules. This process exhibits mild conditions and gram-scale synthetic capabilities, expanding the chemical space available for drug discovery with improved physicochemical properties and metabolic stability (Kanazawa et al., 2017).
Nickel/Photoredox-Catalyzed Multicomponent Dicarbofunctionalization
A novel single-step, multi-component approach to versatile disubstituted bicyclo[1.1.1]pentane ketones via nickel/photoredox catalysis expands the synthetic utility of this scaffold. This method overcomes previous limitations by enabling the preparation of unsymmetrical 1,3-disubstituted derivatives, demonstrating the synthetic value of bicyclo[1.1.1]pentane derivatives in drug development (Huang et al., 2022).
Synthesis of Enantioenriched α-Chiral Bicyclo[1.1.1]pentanes
An efficient route to α-chiral bicyclo[1.1.1]pentanes via highly diastereoselective asymmetric enolate functionalization has been developed. This chemistry facilitates the synthesis of bicyclo[1.1.1]pentane analogues of phenylglycine and tarenflurbil, showcasing the potential of 3-Tert-butylbicyclo[1.1.1]pentan-1-amine in creating stereogenic centers for medicinal chemistry applications (Wong et al., 2019).
New Synthetic Routes and Bioisostere Applications
Research highlights the synthesis of 3-Tert-butylbicyclo[1.1.1]pentan-1-amine from 1-azido-3-iodobicyclo[1.1.1]pentane, offering a scalable route to this important compound. Its role as a bioisostere for tert-butyl and aromatic groups in drug candidates has been emphasized, underlining its importance in enhancing physicochemical properties of pharmaceuticals (Goh et al., 2014).
Safety and Hazards
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-Tert-butylbicyclo[1.1.1]pentan-1-amine involves the conversion of a starting material, 3-Tert-butylbicyclo[1.1.1]pentan-1-carboxylic acid, to the desired product through a series of chemical reactions.", "Starting Materials": [ "3-Tert-butylbicyclo[1.1.1]pentan-1-carboxylic acid", "Thionyl chloride", "Ammonia", "Sodium hydroxide", "Hydrochloric acid", "Diethyl ether", "Methanol" ], "Reaction": [ "Step 1: Conversion of 3-Tert-butylbicyclo[1.1.1]pentan-1-carboxylic acid to 3-Tert-butylbicyclo[1.1.1]pentan-1-chloride using thionyl chloride", "Step 2: Conversion of 3-Tert-butylbicyclo[1.1.1]pentan-1-chloride to 3-Tert-butylbicyclo[1.1.1]pentan-1-amine using ammonia", "Step 3: Neutralization of the reaction mixture with sodium hydroxide", "Step 4: Extraction of the product with diethyl ether", "Step 5: Purification of the product using hydrochloric acid and methanol" ] } | |
CAS-Nummer |
1886967-57-2 |
Molekularformel |
C9H18ClN |
Molekulargewicht |
175.70 g/mol |
IUPAC-Name |
3-tert-butylbicyclo[1.1.1]pentan-1-amine;hydrochloride |
InChI |
InChI=1S/C9H17N.ClH/c1-7(2,3)8-4-9(10,5-8)6-8;/h4-6,10H2,1-3H3;1H |
InChI-Schlüssel |
LTLYJLCRQVVFBS-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C12CC(C1)(C2)N |
Kanonische SMILES |
CC(C)(C)C12CC(C1)(C2)N.Cl |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(4H-chromeno[4,3-d]thiazol-2-yl)-3-phenylpropanamide](/img/structure/B2893910.png)
![6-fluoro-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]quinazolin-4-amine](/img/structure/B2893911.png)
![N-(3-methoxyphenyl)-N-methyl-2-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}thiophene-3-sulfonamide](/img/structure/B2893912.png)
![3-{[(Propan-2-yl)carbamoyl]methoxy}benzoic acid](/img/structure/B2893914.png)

![[3-(2-Fluoro-3-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2893920.png)

![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-[(4-nitrophenyl)methyl]propanedinitrile](/img/structure/B2893922.png)


![N-(5-(2-((2-ethoxyphenyl)amino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide](/img/structure/B2893926.png)


